molecular formula C15H24N2O5S B3015822 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate CAS No. 1421523-35-4

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate

Cat. No. B3015822
M. Wt: 344.43
InChI Key: JOPGURYSGXZFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

A study by Aljohani et al. (2019) demonstrates the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines, including a compound structurally similar to the one . This method is non-catalyzed and reproducible, providing an efficient alternative for synthesizing Mannich bases of 4-hydroxyacetophenone (Aljohani et al., 2019).

Oxime Derivatives

Dinçer et al. (2005) focused on oxime derivatives, including compounds with morpholin groups. These derivatives display distinct molecular configurations and intermolecular interactions, underscoring the potential for diverse chemical applications (Dinçer et al., 2005).

Ni(II) Complexes

Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands. The study provides insights into their spectroscopic, electrochemical, thermal, and antimicrobial properties, demonstrating the potential for diverse scientific applications (Chai et al., 2017).

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, showing significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of similar compounds in medicinal chemistry (Chitra et al., 2011).

PET Imaging Agent Synthesis

Wang et al. (2017) synthesized HG-10-102-01, a compound with structural similarities, as a PET imaging agent for Parkinson's disease. This study showcases the application in neuroimaging and diagnostic techniques (Wang et al., 2017).

Antifungal Activity of Metal Complexes

Raj and Patel (2015) explored novel metal complexes of ligands related to the compound , assessing their antifungal activity. This research contributes to the development of antifungal agents (Raj and Patel, 2015).

Cholinesterase Inhibitors

Mohsen et al. (2014) synthesized tetrazole derivatives, including compounds structurally related to the one , to study their anticholinesterase activities. This research is significant for neurodegenerative disease treatment (Mohsen et al., 2014).

Antibacterial and Antifungal Activities

Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based derivatives, investigating their antibacterial and antifungal activities. Such studies highlight the compound's potential in antimicrobial research (Kumar and Vijayakumar, 2017).

properties

IUPAC Name

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.CH2O2/c1-15(4-6-17)10-12-11-19-7-5-16(12)14(18)9-13-3-2-8-20-13;2-1-3/h2-3,8,12,17H,4-7,9-11H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPGURYSGXZFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)CC2=CC=CS2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate

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